

Technical Monograph: 3-Chloro-2-(difluoromethoxy)benzenesulfonamide

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Compound of Interest

Compound Name:	3-Chloro-2-(difluoromethoxy)benzenesulfonamide
CAS No.:	1805157-49-6
Cat. No.:	B2413827

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Executive Summary & Structural Significance

3-Chloro-2-(difluoromethoxy)benzenesulfonamide represents a specialized scaffold in modern agrochemical and medicinal chemistry. It serves as a critical intermediate for sulfonylurea herbicides and a pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, specific kinases).

Its value lies in the "Fluorine Effect": the difluoromethoxy group (

) acts as a lipophilic hydrogen bond donor, a unique property that distinguishes it from the metabolically labile methoxy group (

) and the non-donating trifluoromethoxy group (

). Combined with the steric bulk of the ortho-chlorine, this molecule offers a rigidified electrostatic profile essential for high-specificity binding pockets.

Physicochemical Profile

The following data synthesizes experimental trends from structural analogs and calculated consensus values, providing a baseline for formulation and derivatization.

Property	Value / Range	Technical Context
Molecular Formula		Core aromatic sulfonamide structure.[1]
Molecular Weight		Fragment-like space; ideal for lead optimization.
Predicted pKa		The electron-withdrawing Cl and groups increase acidity relative to unsubstituted benzenesulfonamide (), facilitating salt formation at physiological pH.
Predicted LogP		Moderate lipophilicity. The adds lipophilicity without the extreme hydrophobicity of .
H-Bond Donors	2	Sulfonamide + weak donor potential of .
H-Bond Acceptors	4	Sulfonyl oxygens (2) + Ether oxygen + Fluorines.
Solubility	Low (Water) / High (Polar Organics)	Soluble in DMSO, DMF, Acetone. Sparingly soluble in water unless ionized (pH > 9).

Synthetic Architecture

The synthesis of this compound requires navigating the regioselectivity of the benzene ring. The most robust "Self-Validating" protocol avoids direct chlorosulfonation of the ether, which often yields mixtures. Instead, it prioritizes the installation of the sulfonamide before or during the difluoromethylation of a phenolic precursor.

Retrosynthetic Logic

The primary challenge is the introduction of the

group. Traditional methods using chlorodifluoromethane (Freon-22) gas are operationally difficult and environmentally restricted. The modern, authoritative standard utilizes Sodium Chlorodifluoroacetate (SCDA) as a solid, bench-stable source of difluorocarbene.

Recommended Protocol: The "SCDA" Route

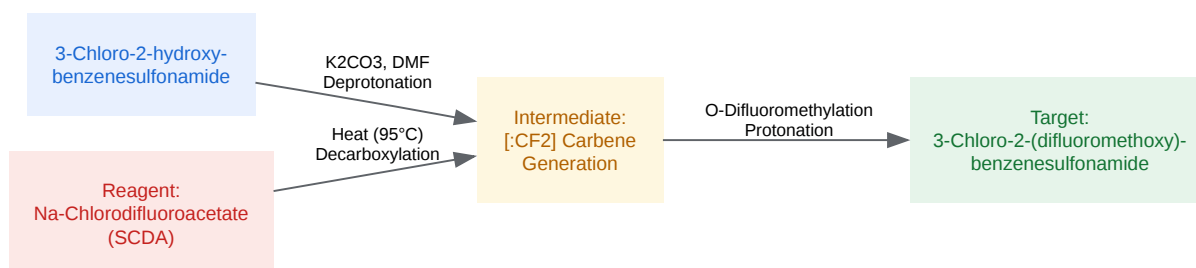
Precursor: 3-Chloro-2-hydroxybenzenesulfonamide.

Step-by-Step Methodology:

- Setup: Charge a flame-dried flask with 3-chloro-2-hydroxybenzenesulfonamide () and () in DMF ().
- Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA,).
- Carbene Generation: Heat the mixture to .
 - Mechanism:^[2]^[3]^[4]^[5] SCDA decarboxylates to release difluorocarbene (). The phenoxide anion attacks the carbene, followed by protonation.

- Monitoring: Track via
The product will show a characteristic doublet around
(
).
- Workup: Dilute with water, extract with EtOAc. The sulfonamide is stable, but avoid high pH during extraction to prevent salt formation in the aqueous layer.

Synthetic Workflow Diagram



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Figure 1: Convergent synthesis utilizing Sodium Chlorodifluoroacetate for safe, solid-state difluorocarbene transfer.

Reactivity & Functionalization

Understanding the electronic push-pull of this molecule is vital for derivatization.

The Sulfonamide Nitrogen () [6]

- Nucleophilicity:** The nitrogen is a poor nucleophile due to the electron-withdrawing sulfonyl group. To couple it (e.g., making sulfonamides), it must be deprotonated (using DBU or carbonates) to generate the sulfonamidate anion.
- Acylation:** Reacts with isocyanates to form sulfonamides (common in herbicides).

- Protection: Can be protected with a Boc group if N-alkylation is required elsewhere, though the steric bulk of the ortho-substituents makes this slow.

Stability of the Group

- Acid Stability: Generally stable to mineral acids (HCl,) at ambient temperature.
- Base Stability: Stable to weak bases. However, strong alkoxides in protic solvents at high heat can sometimes trigger elimination of the difluoromethyl group, reverting to the phenol.

- Metabolic Stability: The bond strength renders this group resistant to Cytochrome P450 oxidative O-dealkylation, a major advantage over the methoxy analog.^[6]

Bioisosteric & Pharmacological Implications

The 3-Chloro-2-(difluoromethoxy) motif is a "Privileged Substructure" because it simultaneously addresses three drug design problems:

- Conformational Lock: The Chlorine atom at position 3 creates a steric clash with the sulfonamide oxygens or the position 4 substituents, forcing the aromatic ring into a preferred torsion angle relative to the binding pocket.

- Lipophilic H-Bond Donor: The

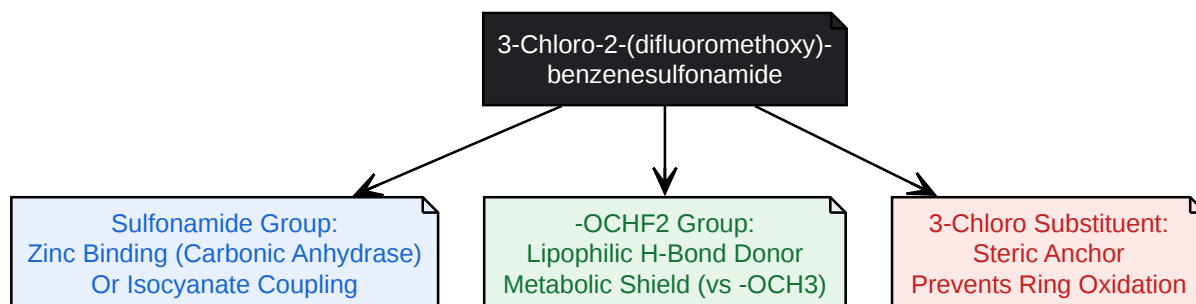
hydrogen is acidic enough to act as a weak hydrogen bond donor. This allows it to interact with backbone carbonyls in proteins, a trait

lacks.

- Electronic Modulation: The combined electron-withdrawing nature of Cl and

lowers the electron density of the aromatic ring, reducing the risk of metabolic oxidation on the ring itself.

Structure-Activity Relationship (SAR) Logic



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Figure 2: Pharmacophore dissection highlighting the functional role of each substituent.[7]

Handling & Safety

- **Hazard Identification:** As a sulfonamide, assume potential for allergic sensitization (sulfa-allergy cross-reactivity).
- **Reactivity Hazards:** The synthesis involves difluorocarbene precursors; while SCDA is safer than gas, the reaction generates and requires venting.
- **Storage:** Hygroscopic. Store in a desiccator. The sulfonamide protons can exchange with deuterium in protic deuterated solvents (), complicating NMR integration; use for characterization.

References

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